4-Bromo-2-nitrobenzene-1-thiol

Catalog No.
S3177336
CAS No.
76209-02-4
M.F
C6H4BrNO2S
M. Wt
234.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitrobenzene-1-thiol

CAS Number

76209-02-4

Product Name

4-Bromo-2-nitrobenzene-1-thiol

IUPAC Name

4-bromo-2-nitrobenzenethiol

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07

InChI

InChI=1S/C6H4BrNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H

InChI Key

AJQYWSYQGXVQBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])S

Solubility

not available

4-Bromo-2-nitrobenzene-1-thiol is an organosulfur compound with the molecular formula C6_6H4_4BrNO2_2S. It features a benzene ring substituted with a bromine atom, a nitro group, and a thiol group. The presence of these functional groups provides this compound with unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Its structure allows for electrophilic aromatic substitution reactions, which are critical in the synthesis of more complex organic molecules .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
  • Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: The thiol group may be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions used .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.
  • Reduction: Hydrogen gas (H2_2) with palladium on carbon (Pd/C) as a catalyst.
  • Oxidation: Hydrogen peroxide (H2_2O2_2) or other oxidizing agents.

The biological activity of 4-Bromo-2-nitrobenzene-1-thiol is primarily linked to its ability to interact with proteins and enzymes due to its electrophilic nature. It may influence biochemical pathways involving aromatic compounds through electrophilic aromatic substitution reactions. This compound has potential applications in studying enzyme mechanisms and protein interactions, particularly because of its reactive thiol group .

The synthesis of 4-Bromo-2-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. A common synthetic route includes:

  • Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom.
  • Thiol Introduction: Finally, the thiol group is introduced through various methods, often involving thiolating agents .

Industrial production methods follow similar synthetic routes but are optimized for larger scale production.

4-Bromo-2-nitrobenzene-1-thiol has diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Utilized in research related to enzyme mechanisms and protein interactions due to its reactive thiol group.
  • Industry: Employed in the production of dyes, pigments, and other specialty chemicals .

Research into the interactions of 4-Bromo-2-nitrobenzene-1-thiol with biological systems is ongoing. Its ability to undergo electrophilic aromatic substitution suggests it may affect pathways involving aromatic compounds, influencing both enzymatic activity and cellular functions. Further studies are needed to fully elucidate its biological interactions and potential therapeutic applications.

Several compounds share structural similarities with 4-Bromo-2-nitrobenzene-1-thiol but differ in functional groups or reactivity:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1-nitrobenzeneLacks the thiol groupLess reactive in biological applications
2-NitrothiophenolSimilar structure but without the bromine atomAffects reactivity and applications
4-NitrothiophenolSimilar but lacks the bromine atomInfluences chemical behavior

Uniqueness

4-Bromo-2-nitrobenzene-1-thiol is unique due to the combination of three functional groups (bromine, nitro, and thiol) on the benzene ring. This configuration provides it with versatile reactivity profiles, making it suitable for various

XLogP3

2.6

Dates

Modify: 2023-08-18

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